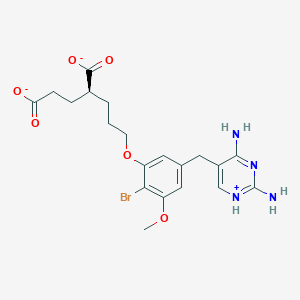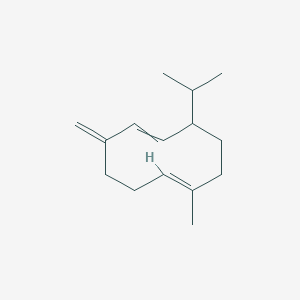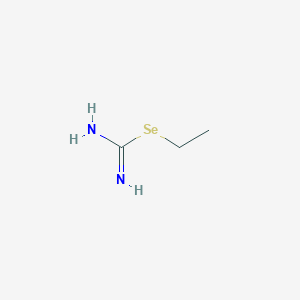![molecular formula C19H28N2O4S B10760455 [2(R,S)-2-Sulfanylheptanoyl]-phe-ala](/img/structure/B10760455.png)
[2(R,S)-2-Sulfanylheptanoyl]-phe-ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2(R,S)-2-Sulfanylheptanoyl]-Phe-Ala typically involves the coupling of the amino acids phenylalanine and alanine with a sulfanylheptanoyl group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated assembly of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of protective groups and automated synthesizers ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [2(R,S)-2-Sulfanylheptanoyl]-Phe-Ala can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the peptide bond can be reduced to form alcohols.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted amines or thiols.
Scientific Research Applications
Chemistry: In chemistry, [2(R,S)-2-Sulfanylheptanoyl]-Phe-Ala is used as a model compound to study peptide bond formation and stability. It is also employed in the development of new synthetic methodologies for peptide synthesis .
Biology: In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for studying the activity of proteolytic enzymes such as thermolysin and neprilysin .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of [2(R,S)-2-Sulfanylheptanoyl]-Phe-Ala involves its interaction with specific molecular targets, such as proteolytic enzymes. The compound binds to the active site of these enzymes, inhibiting their activity by blocking substrate access. This inhibition can modulate various biological pathways, making it a valuable tool for studying enzyme function and regulation .
Comparison with Similar Compounds
- Phenylalanine derivatives
- N-acyl-L-alpha-amino acids
- Alpha amino acid amides
- Alanine derivatives
- Amphetamines and derivatives
Uniqueness: What sets [2(R,S)-2-Sulfanylheptanoyl]-Phe-Ala apart from similar compounds is its unique combination of a sulfanylheptanoyl group with a dipeptide structure. This unique structure allows it to interact with a specific set of molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H28N2O4S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-[[(2S)-2-sulfanylheptanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H28N2O4S/c1-3-4-6-11-16(26)18(23)21-15(12-14-9-7-5-8-10-14)17(22)20-13(2)19(24)25/h5,7-10,13,15-16,26H,3-4,6,11-12H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)/t13-,15-,16-/m0/s1 |
InChI Key |
GOIYKVXXGCPHQU-BPUTZDHNSA-N |
Isomeric SMILES |
CCCCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)S |
Canonical SMILES |
CCCCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)


![4-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}butyl dihydrogen phosphate](/img/structure/B10760401.png)
![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)
![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)
![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)
![[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)

![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)


